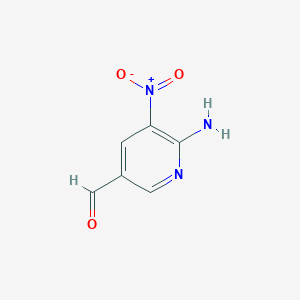

6-Amino-5-nitro-3-pyridinecarboxaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-5-nitro-3-pyridinecarboxaldehyde is a heterocyclic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of an amino group at the 6th position, a nitro group at the 5th position, and an aldehyde group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitro-3-pyridinecarboxaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives

Nitration: The nitration of 3-pyridinecarboxaldehyde can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Amination: The nitro compound is then subjected to a substitution reaction with an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-nitro-3-pyridinecarboxaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The amino group can participate in substitution reactions to form various derivatives, such as Schiff bases, by reacting with aldehydes or ketones.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and other reducing agents.

Substitution: Aldehydes, ketones, and other electrophiles for forming Schiff bases and other derivatives.

Major Products Formed

Oxidation: 6-Amino-5-nitro-3-pyridinecarboxylic acid.

Reduction: 6-Amino-3-pyridinecarboxaldehyde.

Substitution: Various Schiff bases and other substituted derivatives.

Scientific Research Applications

6-Amino-5-nitro-3-pyridinecarboxaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, anticancer, and anti-inflammatory properties.

Material Science: The compound is used in the development of novel materials, including polymers and coordination complexes, due to its ability to form stable bonds with metals.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-nitro-3-pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

3-Pyridinecarboxaldehyde: Lacks the amino and nitro groups, making it less reactive in certain chemical reactions.

6-Amino-3-pyridinecarboxaldehyde: Lacks the nitro group, which reduces its potential for bioreduction and subsequent biological activity.

5-Nitro-3-pyridinecarboxaldehyde: Lacks the amino group, which limits its ability to form hydrogen bonds and other interactions with biological targets.

Uniqueness

6-Amino-5-nitro-3-pyridinecarboxaldehyde is unique due to the presence of both amino and nitro groups on the pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both synthetic chemistry and biological research.

Biological Activity

6-Amino-5-nitro-3-pyridinecarboxaldehyde is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both amino and nitro functional groups, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, along with relevant case studies and research findings.

- Molecular Formula : C6H6N4O3

- Molecular Weight : 182.14 g/mol

- CAS Number : 626-35-1

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study found that compounds with similar structures showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 125 | S. aureus |

| Similar Nitro Compounds | 250 | E. coli |

These findings suggest that the nitro group plays a crucial role in enhancing the antimicrobial activity of the compound.

Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. A notable study reported an IC50 value of approximately 20 µM against lung carcinoma cell lines (NCI-H460). The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H460 | 20 | Induction of apoptosis |

| HeLa | 25 | Cell cycle arrest |

This indicates that the compound may serve as a lead for developing new anticancer agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. The compound exhibited a scavenging rate comparable to standard antioxidants like ascorbic acid.

| Concentration (mg/mL) | Scavenging Rate (%) |

|---|---|

| 0.1 | 45 |

| 0.5 | 75 |

| 1.0 | 90 |

These results highlight the potential of this compound as an antioxidant agent, which may contribute to its overall therapeutic profile.

Case Studies and Research Findings

- Antimicrobial Study : A systematic evaluation of various pyridine derivatives, including this compound, revealed strong activity against Gram-positive bacteria. The study emphasized the importance of structural modifications in enhancing efficacy against resistant strains .

- Cytotoxicity Assessment : In vitro studies involving HeLa and NCI-H460 cells demonstrated that the compound's cytotoxicity is dose-dependent. The presence of the nitro group was found to be essential for its anticancer activity, suggesting potential pathways for drug development .

- Antioxidant Evaluation : Recent studies have shown that derivatives of pyridine with hydroxyl and amino substitutions exhibit improved antioxidant activities. This suggests that structural modifications can enhance the protective effects against oxidative stress .

Properties

Molecular Formula |

C6H5N3O3 |

|---|---|

Molecular Weight |

167.12 g/mol |

IUPAC Name |

6-amino-5-nitropyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H5N3O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-3H,(H2,7,8) |

InChI Key |

SLQBQRKOHVRHIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.